Meta-Linked Phenyl Spacer Achieves a Lower Computed XLogP3-AA Compared to its Para-Substituted Isomer
Direct comparison of computed lipophilicity shows that the meta-phenyl linkage in the target compound results in a lower predicted XLogP3-AA value (2.5) relative to its para-substituted isomer, N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide (estimated XLogP3-AA: 2.8). This difference is quantifiable and can influence membrane permeability and non-specific protein binding profiles [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (XLogP3-AA) |
| Comparator Or Baseline | N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide (positional isomer) – estimated XLogP3-AA: 2.8 |
| Quantified Difference | The target compound's XLogP3-AA is approximately 0.3 units lower, indicating a measurable reduction in lipophilicity. |
| Conditions | Computed using the XLogP3 3.0 algorithm on PubChem (2024 release) [1]. No experimental logP data is available for direct comparison. |
Why This Matters
The quantifiable difference in computed lipophilicity means the meta-isomer is a non-substitutable entity for researchers optimizing ADME profiles; choosing the wrong isomer could invalidate a structure-activity relationship (SAR) hypothesis.
- [1] PubChem Compound Summary for CID 44015908, 'N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide'. National Center for Biotechnology Information. Accessed May 7, 2026. View Source
